molecular formula C6H10N2 B13520676 2-(3-Aminocyclobutyl)acetonitrile

2-(3-Aminocyclobutyl)acetonitrile

Cat. No.: B13520676
M. Wt: 110.16 g/mol
InChI Key: YBTQATWVNNDUDN-UHFFFAOYSA-N
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Description

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is a chemical compound with the molecular formula C6H10N2 It is characterized by the presence of an aminocyclobutyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with an appropriate nitrile source. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1s,3s)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
  • 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile hydrochloride

Uniqueness

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(3-aminocyclobutyl)acetonitrile

InChI

InChI=1S/C6H10N2/c7-2-1-5-3-6(8)4-5/h5-6H,1,3-4,8H2

InChI Key

YBTQATWVNNDUDN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC#N

Origin of Product

United States

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